molecular formula C10H13BO5 B13345488 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

Cat. No.: B13345488
M. Wt: 224.02 g/mol
InChI Key: KNYOUZRVNXKDCF-UHFFFAOYSA-N
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Description

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties. Hydroxybenzoic acids are widely found in nature and are known for their health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acids or boronic esters. One common method is the reaction of 3-hydroxypropyl boronic acid with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate biological activities. The boron moiety can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Known for its anti-inflammatory and analgesic properties.

    p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.

    Protocatechuic Acid: Known for its antioxidant properties.

Uniqueness

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid is unique due to the presence of both boron and hydroxybenzoic acid moieties, which impart distinct chemical and biological properties. The combination of these functional groups allows for unique interactions and applications that are not observed in other similar compounds .

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid

InChI

InChI=1S/C10H13BO5/c12-6-3-7-16-11(15)9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12,15H,3,6-7H2,(H,13,14)

InChI Key

KNYOUZRVNXKDCF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(=O)O)(O)OCCCO

Origin of Product

United States

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